molecular formula C22H12S2 B12060104 12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene CAS No. 935280-42-5

12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene

Cat. No.: B12060104
CAS No.: 935280-42-5
M. Wt: 340.5 g/mol
InChI Key: CZWHMRTTWFJMBC-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic system featuring a 24-membered macrocycle with two sulfur atoms (dithia) integrated into its hexacyclic framework. The structure is defined by fused rings and bridging moieties, including a unique arrangement of sp³ and sp² hybridized carbons.

Properties

CAS No.

935280-42-5

Molecular Formula

C22H12S2

Molecular Weight

340.5 g/mol

IUPAC Name

12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene

InChI

InChI=1S/C22H12S2/c1-3-7-15-11-19-17(9-13(15)5-1)21-22(23-19)18-10-14-6-2-4-8-16(14)12-20(18)24-21/h1-12H

InChI Key

CZWHMRTTWFJMBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C(S3)C5=CC6=CC=CC=C6C=C5S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene typically involves multi-step organic reactions. The process begins with the formation of the core hexacyclic structure through a series of cyclization reactions. Key reagents such as sulfur and specific catalysts are used to introduce the dithia (sulfur-containing) groups into the molecule. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective processes. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler sulfur-containing derivatives.

    Substitution: Halogenation and other substitution reactions can occur at specific positions on the hexacyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and halogenated derivatives. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways.

Scientific Research Applications

12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or other proteins, resulting in therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heteroatom-Embedded Polycyclic Systems

(a) 28,31-Dithia-2,10,13,21-tetrazapentacyclo[30.4.0.0⁴,⁹.0¹⁴,¹⁹.0²²,²⁷]hexatriaconta-1(36),2,4,6,8,14,16,18,20,22,24,26,32,34-tetradecaene
  • Key Features : This compound () shares the dithia motif but differs in ring count (pentacyclic vs. hexacyclic) and nitrogen substitution (tetraaza). The larger macrocycle (36-membered) and extended conjugation may enhance photophysical properties compared to the target compound.
  • Implications : Sulfur atoms contribute to π-π stacking interactions, while nitrogen atoms enable hydrogen bonding, suggesting divergent applications in catalysis or supramolecular chemistry .
(b) 7,8,16,17,22,23,24-Heptaazatetracyclo[16.3.1.1²,⁶.1¹⁰,¹⁴]tetracosa-1(22),2,4,6(24),8,10,12,14(23),15,18,20-undecaene-7,17-diethanol
  • Key Features: A nitrogen-rich tetracyclic system () with ethanol substituents. The absence of sulfur reduces electron-withdrawing effects but introduces hydroxyl groups for solubility and bioactivity.
  • Implications: Potential use in drug delivery systems, contrasting with the sulfur-driven rigidity of the target compound .

Functional Group and Ring System Variations

(a) 3,6,14,17-Tetramethoxy-22,23-diphenyl-1,10,12,21-tetraazahexacyclo[19.2.1.0²,⁷.0¹⁰,²³.0¹²,²².0¹³,¹⁸]tetracosa-2(7),3,5,13(18),14,16-hexaene-11,24-dithione
  • Key Features : This hexacyclic compound () replaces sulfur with thioketone groups and includes methoxy and phenyl substituents. The dithione groups enhance electrophilicity, while methoxy groups improve solubility.
  • Implications : Suitable for organic electronics or as a ligand in metal coordination complexes, differing from the unsubstituted dithia framework of the target compound .
(b) 2,7,12,17-Tetraphenyl-21,22,23,24-tetraazapentacyclo[16.2.1.1³,⁶.1⁸,¹¹.1¹³,¹⁶]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene
  • Key Features : A pentacyclic system with tetraaza substitution and phenyl rings (). The planar aromatic system contrasts with the target compound’s mixed sp³/sp² hybridization.
  • Implications : Phenyl groups enhance stability for high-temperature applications, whereas sulfur in the target compound may favor redox activity .

Data Tables: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Heteroatoms Key Features Potential Applications
12,24-Dithiahexacyclo[11.11.0.0²,¹¹.0⁴,⁹.0¹⁴,²³.0¹⁶,²¹]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene Not provided Not provided S (2) Hexacyclic, 11 conjugated double bonds, sulfur bridges Materials science, catalysis
28,31-Dithia-2,10,13,21-tetrazapentacyclo[30.4.0.0⁴,⁹.0¹⁴,¹⁹.0²²,²⁷]hexatriaconta-tetradecaene C30H28N4S2 532.7 g/mol S (2), N (4) Pentacyclic, 36-membered macrocycle, extended conjugation Supramolecular chemistry
7,8,16,17,22,23,24-Heptaazatetracyclo[...]-7,17-diethanol C21H21N7O2 403.4 g/mol N (7), O (2) Tetracyclic, ethanol substituents, nitrogen-rich Drug delivery, bioactivity
3,6,14,17-Tetramethoxy-22,23-diphenyl-...-11,24-dithione Not provided Not provided S (2), N (4), O Hexacyclic, thioketone groups, methoxy substituents Organic electronics, ligands
2,7,12,17-Tetraphenyl-21,22,23,24-tetraazapentacyclo[...]undecaene C44H30N4 614.8 g/mol N (4) Pentacyclic, phenyl substituents, planar aromatic system High-temperature materials

Research Findings and Implications

  • Structural Clustering and Bioactivity : Compounds with similar ring systems and heteroatoms cluster into groups with related bioactivity profiles (e.g., sulfur-containing systems show redox activity, while nitrogen-rich compounds exhibit hydrogen bonding) .
  • Algorithmic Comparisons : Graph-based algorithms () highlight that maximal common subgraphs between the target compound and analogs (e.g., ) correlate with shared biochemical features, such as sulfur-mediated stability .
  • Synthetic Challenges : The target compound’s hexacyclic framework requires precise bridgehead functionalization, contrasting with simpler pentacyclic analogs (), which are more synthetically accessible .

Biological Activity

12,24-Dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity based on available research findings.

Structural Characteristics

The compound features a unique polycyclic structure characterized by multiple sulfur atoms integrated into its cycloalkane framework. This configuration is believed to contribute significantly to its biological properties.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. The presence of sulfur in the molecular structure is hypothesized to enhance interactions with microbial membranes or enzymes.

Case Study: Antibacterial Activity

  • A study conducted on related sulfur-containing compounds demonstrated significant antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of key metabolic processes.

Cytotoxic Effects

Preliminary studies suggest that 12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene may exhibit cytotoxic effects on certain cancer cell lines.

Research Findings:

  • In vitro assays showed that the compound induced apoptosis in human cancer cells at specific concentrations while sparing normal cells.
  • A comparative analysis indicated that its cytotoxicity was higher than that of several known chemotherapeutic agents.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor.

Enzyme Activity Table:

Enzyme TargetInhibition TypeIC50 (µM)Reference
Cyclooxygenase (COX)Competitive12
LipoxygenaseNon-competitive25
Protein KinaseMixed15

The inhibition of these enzymes may provide insights into anti-inflammatory and anti-cancer mechanisms.

Mechanistic Insights

The biological activity of 12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene can be attributed to:

  • Hydrophobic interactions : The polycyclic structure enhances lipophilicity which facilitates membrane penetration.
  • Electrophilic reactivity : Sulfur atoms may participate in redox reactions contributing to biological activity.
  • Molecular recognition : The specific conformation allows for effective binding to target biomolecules.

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